Cas no 68971-82-4 (4-tert-Butylcalix8arene)

4-tert-Butylcalix8arene 化学的及び物理的性質

名前と識別子

-

- Nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene-49,50,51,52,53,54,55,56-octol,5,11,17,23,29,35,41,47-octakis(1,1-dimethylethyl)-

- 4-tert-Butylcalix[8]arene

- Nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3,5,7(56),...

- Nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3,5,7(56),9,11,13(55),15,17,19(54),21,23,

- Nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene-49,50,51,5

- 4-t-Butylcalix[8]arene

- 5,11,17,23,29,35,41,47-octakis(1,1-dimethylethyl)-49,50,51,52,53,54,55,56-octahydroxycalix[8]arene

- 5,11,17,23,29,35,41,47-octakis(tert-butyl)-49,50,51,52,53,54,55,56-octakis(hydroxy)calix[8]arene

- 5,11,17,23,29,35,41,47-octa-tert-butyl-49,50,51,52,53,54,55,56-octahydroxy-calix[8]arene

- para-tert-butylcalix[8]arene

- p-tBu-calix[8]arene

- Octa-tert-butyl(octahydroxy)calix[8]arene

- NSC344028

- 4-tert-Butylcalix(8)arene

- 4-tert-Butylcalix[8]arene, 95%

- 5,11,17,23,29,35,41,47-octatert-butylnonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-49,50,51,52,53,54,55,56-octol

- D88854

- 3,3-Dimethyl-2-epoxybutane

- NCIStruc1_000782

- B1750

- NCIStruc2_001502

- Nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene-49,50,51,52,53,54,55,56-octol, 5,11,17,23,29,35,41,47-octakis(1,1-dimethylethyl)-

- MFCD00075392

- BS-48988

- DTXSID1091551

- NCGC00097893-01

- 5,11,17,23,29,35,41,47-octatert-butylnonacyclo[43.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~.1~27,31~.1~33,37~.1~39,43~]hexapentaconta-1(49),3(56),4,6,9(55),10,12,15(54),16,18,21(53),22,24,27(52),28,30,33(5 1),34,36,39(50),40,42,45,47-tetracosaene-49,50,51,52,53,54,55,56-octol

- J-700383

- NCGC00014792-02

- CS-0188405

- SCHEMBL13620669

- AKOS001046081

- NSC-344028

- CCG-38274

- FT-0619504

- Z56764928

- 5,11,17,23,29,35,41,47-octa-tert-butylnonacyclo[43.3.1.1?,?.1?,??.1??,??.1??,??.1??,??.1??,??.1??,??]hexapentaconta-1(49),3,5,7(56),9,11,13(55),15(54),16,18,21,23,25(53),27,29,31(52),33,35,37(51),39(50),40,42,45,47-tetracosaen-49,50,51,52,53,54,55,56-octol

- NCI344028

- CHEMBL1988145

- NCGC00014792

- NSC 344028

- F1170-0422

- Nonacyclo(43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43)hexapentaconta-1(49),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene-49,50,51,52,53,54,55,56-octol, 5,11,17,23,29,35,41,47-octakis(1,1-dimethylethyl)-

- 68971-82-4

- p-t-butylcalix[8]arene

- OLZFZIXORGGLLS-UHFFFAOYSA-N

- 5,11,17,23,29,35,41,47-octa-tert-butylnonacyclo[43.3.1.1(3),?.1?,(1)(3).1(1)?,(1)?.1(2)(1),(2)?.1(2)?,(3)(1).1(3)(3),(3)?.1(3)?,?(3)]hexapentaconta-1(49),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45,47-tetracosaen-49,50,51,52,53,54,55,56-octol

- 4-tert-Butylcalix8arene

-

- MDL: MFCD00075392

- インチ: 1S/C88H112O8/c1-81(2,3)65-33-49-25-51-35-66(82(4,5)6)37-53(74(51)90)27-55-39-68(84(10,11)12)41-57(76(55)92)29-59-43-70(86(16,17)18)45-61(78(59)94)31-63-47-72(88(22,23)24)48-64(80(63)96)32-62-46-71(87(19,20)21)44-60(79(62)95)30-58-42-69(85(13,14)15)40-56(77(58)93)28-54-38-67(83(7,8)9)36-52(75(54)91)26-50(34-65)73(49)89/h33-48,89-96H,25-32H2,1-24H3

- InChIKey: OLZFZIXORGGLLS-UHFFFAOYSA-N

- ほほえんだ: O([H])C1=C2C([H])=C(C([H])=C1C([H])([H])C1C(=C(C([H])=C(C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1C(=C(C([H])=C(C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1C(=C(C([H])=C(C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1C(=C(C([H])=C(C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1=C(C(=C([H])C(=C1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1=C(C(=C([H])C(=C1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1=C(C(=C([H])C(=C1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C2([H])[H])O[H])O[H])O[H])O[H])O[H])O[H])O[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

- BRN: 2612052

計算された属性

- せいみつぶんしりょう: 1296.84000

- どういたいしつりょう: 1296.836

- 同位体原子数: 0

- 水素結合ドナー数: 8

- 水素結合受容体数: 8

- 重原子数: 96

- 回転可能化学結合数: 8

- 複雑さ: 1850

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 25.9

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 162

じっけんとくせい

- 色と性状: 白粉。

- 密度みつど: 1.095±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 411-412 °C (lit.)

- ふってん: 845.32°C (rough estimate)

- 屈折率: 1.6000 (estimate)

- ようかいど: Insuluble (6.5E-10 g/L) (25 ºC),

- PSA: 161.84000

- LogP: 20.75120

- ようかいせい: 水に溶ける。

4-tert-Butylcalix8arene セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26-36

-

危険物標識:

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

- TSCA:Yes

4-tert-Butylcalix8arene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21443-1g |

4-tert-Butylcalix[8]arene, 96% |

68971-82-4 | 96% | 1g |

¥211.00 | 2023-02-26 | |

| BAI LING WEI Technology Co., Ltd. | B1750-25G |

4-tert-Butylcalix[8]arene |

68971-82-4 | 98.0%(LC) | 25G |

¥ 1720 | 2022-04-26 | |

| BAI LING WEI Technology Co., Ltd. | 347531-5G |

4-tert-Butylcalix[8]arene |

68971-82-4 | 95% | 5G |

¥ 1945 | 2022-04-25 | |

| BAI LING WEI Technology Co., Ltd. | B21443-25g |

4-tert-Butylcalix[8]arene, 96% |

68971-82-4 | 96% | 25g |

¥ 2528 | 2022-04-26 | |

| abcr | AB132170-5 g |

4-tert-Butylcalix[8]arene, 96%; . |

68971-82-4 | 96% | 5 g |

€82.00 | 2023-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T93340-5g |

4-tert-Butylcalix[8]arene |

68971-82-4 | 95% | 5g |

¥298.0 | 2023-09-06 | |

| TRC | B750253-50mg |

4-tert-Butylcalix[8]arene |

68971-82-4 | 50mg |

$ 50.00 | 2022-06-06 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21443-25g |

4-tert-Butylcalix[8]arene, 96% |

68971-82-4 | 96% | 25g |

¥2057.00 | 2023-02-26 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1750-25G |

4-tert-Butylcalix[8]arene |

68971-82-4 | >98.0%(HPLC) | 25g |

¥1590.00 | 2024-04-16 | |

| BAI LING WEI Technology Co., Ltd. | B21443-5g |

4-tert-Butylcalix[8]arene, 96% |

68971-82-4 | 96% | 5g |

¥ 609 | 2022-04-26 |

4-tert-Butylcalix8arene 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt

ごうせいかいろ 3

ごうせいかいろ 4

ごうせいかいろ 5

1.2 Solvents: Dichloromethane ; 4 h, 15 °C; 16 h, 15 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

ごうせいかいろ 6

ごうせいかいろ 7

4-tert-Butylcalix8arene Raw materials

- 4-tert-Butylphenol

- Benzenemethanol, 3,3'-methylenebis[5-(1,1-dimethylethyl)-2-hydroxy-

- 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol

- Phenol,4-(1,1-dimethylethyl)-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-

4-tert-Butylcalix8arene Preparation Products

- 4-tert-Butylcalix8arene (68971-82-4)

- Decacyclo[49.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43.145,49]trihexaconta-1(55),3,5,7(63),9,11,13(62),15,17,19(61),21,23,25(60),27,29,31(59),33,35,37(58),39,41,43(57),45,47,49(56),51,53-heptacosaene-55,56,57,58,59,60,61,62,63-nonol, 5,11,17,23,29,35,41,47,53-nonakis(1,1-dimethylethyl)- (190651-92-4)

- 4-tert-Butylcalix4arene (60705-62-6)

- 4-tert-Butylcalix6Arene (78092-53-2)

- 4-tert-Butylcalix5arene (81475-22-1)

- Octacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(43),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27,29,31(45),33,35,37(44),39,41-heneicosaene-43,44,45,46,47,48,49-heptol,5,11,17,23,29,35,41-heptakis(1,1-dimethylethyl)- (84161-29-5)

4-tert-Butylcalix8arene 関連文献

-

1. Heterometallic cobalt(ii) calix[6 and 8]arenes: synthesis, structure and electrochemical activityAnna Ignaszak,Nigel Patterson,Connor O'Brien,Allison True,Mark R. J. Elsegood,Timothy J. Prior,Carl Redshaw RSC Adv. 2022 12 11672

-

Gwéna?lle Hervé,Dirk Uwe Hahn,Anne-Cécile Hervé,Kerry J. Goodworth,Alison M. Hill,Helen C. Hailes Org. Biomol. Chem. 2003 1 427

-

Ying Guo,Bing Liao,Kun Wang,Yangyang Zhao,Qiwen Yong,Hongwei Zhao,Hao Pang RSC Adv. 2018 8 6840

-

Khadiga M. Kelani,Eman S. Elzanfaly,Michael K. Halim,Ahmed S. Saad New J. Chem. 2020 44 15260

-

Yuanzhuo Li,Ke-Qing Zhao,Chun Feng,Mark R. J. Elsegood,Timothy J. Prior,Xinsen Sun,Carl Redshaw Dalton Trans. 2014 43 13612

-

Carl Redshaw Dalton Trans. 2016 45 9018

-

7. Actinide complexes of the calixarenes. Part 2. Synthesis and crystal structure of a novel thorium(IV) complex of p-tert-butylcalix[8]areneJack M. Harrowfield,Mark I. Ogden,Allan H. White J. Chem. Soc. Dalton Trans. 1991 2625

-

Ying Guo,Bing Liao,Kun Wang,Yangyang Zhao,Qiwen Yong,Hongwei Zhao,Hao Pang RSC Adv. 2018 8 6840

-

Charles Heath,Bobby Pejcic,Matthew Myers New J. Chem. 2017 41 6195

-

Serkan Sayin,Enise Akoz,Mustafa Yilmaz Org. Biomol. Chem. 2014 12 6634

4-tert-Butylcalix8areneに関する追加情報

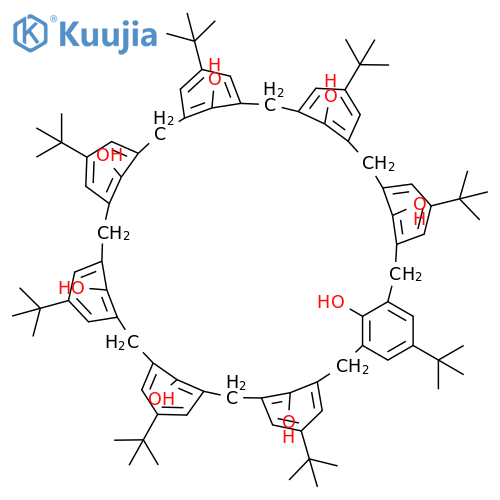

4-tert-Butylcalix8arene: A Comprehensive Overview

4-tert-Butylcalix8arene, a compound with the CAS number 68971-82-4, is a highly specialized macrocyclic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmaceutical research. This compound belongs to the calixarene family, which is known for its unique structural properties and versatile applications. The tert-butyl substituent in its structure plays a crucial role in determining its physical and chemical properties, making it a valuable material for various advanced applications.

The synthesis of 4-tert-butylcalix8arene involves a multi-step process that typically begins with the preparation of the calixarene core. Recent advancements in synthetic methodologies have enabled researchers to optimize the production process, ensuring higher yields and better purity. The tert-butyl group is introduced at the 4-position of the calixarene framework, which significantly influences its solubility, thermal stability, and interactions with other molecules. This substitution pattern has been extensively studied to understand its impact on the compound's behavior in different environments.

One of the most notable applications of 4-tert-butylcalix8arene is in the field of molecular recognition and sensing. Due to its rigid macrocyclic structure and hydrophobic pockets created by the tert-butyl groups, this compound exhibits excellent binding affinity for certain guest molecules. Recent studies have demonstrated its potential as a selective receptor for ions, metal complexes, and organic molecules, making it a promising candidate for designing advanced sensors and separation systems.

In materials science, 4-tert-butylcalix8arene has been explored as a building block for self-assembled monolayers (SAMs) and supramolecular polymers. Its ability to form ordered nanostructures through non-covalent interactions has opened new avenues for developing functional materials with tailored properties. For instance, SAMs based on this compound have shown potential in creating surfaces with controlled wettability and biocompatibility, which are essential for biomedical devices and microfluidic systems.

The pharmaceutical industry has also benefited from the unique properties of 4-tert-butylcalix8arene. Researchers have investigated its use as a drug delivery carrier due to its ability to encapsulate bioactive molecules within its hydrophobic cavities. Recent findings suggest that this compound can enhance the solubility and bioavailability of poorly soluble drugs, making it a valuable tool in drug formulation and delivery systems.

From an environmental perspective, 4-tert-butylcalix8arene has shown promise in pollution control applications. Its high selectivity towards certain pollutants allows it to be used as an adsorbent or catalyst in remediation processes. For example, studies have demonstrated its effectiveness in removing heavy metal ions from aqueous solutions, highlighting its potential role in addressing environmental challenges related to water contamination.

Recent advancements in computational chemistry have further deepened our understanding of 4-tert-butylcalix8arene's molecular interactions. Molecular dynamics simulations and quantum mechanical calculations have provided insights into the compound's conformational flexibility, binding kinetics, and thermodynamics. These computational tools have enabled researchers to design more efficient derivatives of this compound tailored for specific applications.

In conclusion, 4-tert-butylcalix8arene (CAS No. 68971-82-4) is a versatile macrocyclic compound with a wide range of applications across multiple disciplines. Its unique structural features, combined with recent advancements in synthesis and application development, position it as a key material for future innovations in chemistry, materials science, and beyond.

68971-82-4 (4-tert-Butylcalix8arene) 関連製品

- 88-60-8(2-tert-butyl-5-methylphenol)

- 96-70-8(2-tert-butyl-4-ethylphenol)

- 96-76-4(2,4-Di-tert-butylphenol)

- 118-82-1(4,4'-Methylenebis(2,6-DI-tert-butylphenol))

- 1709-70-2(1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene)

- 128-37-0(Butylated hydroxytoluene)

- 79-97-0(Bisphenol C)

- 119-47-1(2,2'-Methylenebis(6-tert-butyl-p-cresol))

- 89-83-8(Thymol)

- 88-58-4(2,5-Di-tert-butylhydroquinone)